3-Aminoquinoline-5-carboxylic acid
Overview
Description
3-Aminoquinoline-5-carboxylic acid is a heterocyclic aromatic organic compound with the molecular formula C10H8N2O2 It is a derivative of quinoline, which consists of a benzene ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoquinoline-5-carboxylic acid typically involves the bromination of 3-aminoquinoline followed by a reaction with acid methyl ester. This intermediate is then reacted with an excess of sodium methoxide in methanol to produce the methyl ester . Another method involves the substitution reaction of 2-chloroquinoline-3-carbaldehyde with phenylacetylene via PdCl2 mediation in CH3CN, triethylamine, and triphenylphosphine at 80°C under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and development purposes.
Chemical Reactions Analysis
Types of Reactions: 3-Aminoquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different aminoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxylic acid groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
3-Aminoquinoline-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-aminoquinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but without the amino and carboxylic acid groups.
2-Aminoquinoline: Similar to 3-aminoquinoline-5-carboxylic acid but with the amino group at a different position.
Quinoline-3-carboxylic acid: Lacks the amino group but has a carboxylic acid group at the same position.
Uniqueness: this compound is unique due to the presence of both an amino group and a carboxylic acid group on the quinoline ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .
Properties
IUPAC Name |
3-aminoquinoline-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-6-4-8-7(10(13)14)2-1-3-9(8)12-5-6/h1-5H,11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBQYDTTWSYMNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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